molecular formula C13H22O B3047372 6,10-Dimethylundeca-3,9-dien-2-one CAS No. 13835-41-1

6,10-Dimethylundeca-3,9-dien-2-one

Cat. No.: B3047372
CAS No.: 13835-41-1
M. Wt: 194.31 g/mol
InChI Key: SLMWIBBJFMTGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,10-Dimethylundeca-3,9-dien-2-one, also known as trans-Geranylacetone, is a chemical compound with the molecular formula C13H22O . It is one of the key volatile flavor compounds of tomato and certain species of mushroom .


Molecular Structure Analysis

The molecular weight of this compound is 194.3132 . The exact mass is 194.16700 . The structure of this compound can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

This compound has a density of 0.853g/cm3 . It has a boiling point of 279.5ºC at 760mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

  • Synthesis and Catalytic Applications

    • 6,10-Dimethylundeca-3,9-dien-2-one can be synthesized through catalytic hydrogenation of specific isomeric compounds. The process involves skeletal nickel in ethanol at high temperatures and pressures, yielding compounds useful as intermediates for further chemical synthesis (Zhdankina et al., 1987).
  • Synthesis of Juvenile Hormone Analogues

    • This compound has been used in the total synthesis of the juvenile hormone analogue ZR-515 from citronellal. The process includes steps like aldol condensation and Reformatskii reaction, yielding isomeric products with juvenile hormone activity (Zhu Xin-hai, 2004).
  • Essential Oil Component Synthesis

    • It is synthesized as a component of the essential oil from Saussurea lappa plant roots. The synthesis involves the nitration of geranylacetone, followed by specific chemical reactions (Stepanov & Veselovsky, 1999).
  • Cross-Dimerization Studies

    • Studies on linear cross-dimerization between various dienes and styrenes by ruthenium complexes involve compounds like this compound. These studies provide insights into the mechanisms of such reactions (Hirano et al., 2015).
  • High-Temperature Bromination Studies

    • Research on the electrophilic addition of bromine to exocyclic dienes at varying temperatures includes this compound. Such studies offer insights into the formation mechanisms of various products (Horasan et al., 2003).
  • Biological Studies of Heterocyclic Complexes

    • Some heterocyclic complexes, derived from compounds structurally related to this compound, show potential as fungicides and bactericides. These studies encompass the synthetic, structural, and biological aspects of these complexes (Singh et al., 2004).
  • Photocycloaddition Studies

    • Investigations into the photocycloaddition of conjugated cyclohex-2-enones involve this compound. Such research contributes to understanding regioselectivity and diastereoselectivity in cycloaddition reactions (Inhülsen et al., 2010).
  • Polymerization Studies

    • This compound is involved in acyclic diene metathesis polymerization studies, particularly under biphasic conditions. These studies are significant for producing high-molecular-weight polymers with minimal contamination (Zhao et al., 2015).

Safety and Hazards

6,10-Dimethylundeca-3,9-dien-2-one is known to be a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Properties

IUPAC Name

(3E)-6,10-dimethylundeca-3,9-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,10,12H,5,8-9H2,1-4H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMWIBBJFMTGLJ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CC=CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC=C(C)C)C/C=C/C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13835-41-1
Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,9-Undecadien-2-one, 6,10-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6,10-dimethylundeca-3,9-dien-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.120
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(=O)C=CCC(C)CCC=C(C)C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,10-Dimethylundeca-3,9-dien-2-one
Reactant of Route 2
Reactant of Route 2
6,10-Dimethylundeca-3,9-dien-2-one
Reactant of Route 3
Reactant of Route 3
6,10-Dimethylundeca-3,9-dien-2-one
Reactant of Route 4
Reactant of Route 4
6,10-Dimethylundeca-3,9-dien-2-one
Reactant of Route 5
6,10-Dimethylundeca-3,9-dien-2-one
Reactant of Route 6
6,10-Dimethylundeca-3,9-dien-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.